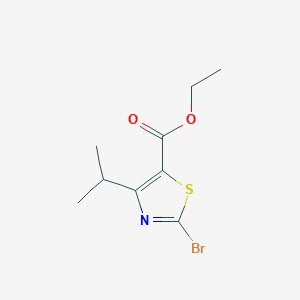

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate

Description

The Role and Significance of Thiazole (B1198619) Derivatives in Contemporary Organic Synthesis

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a structural motif found in numerous natural products and synthetic compounds. cymitquimica.com Thiazole derivatives are significant in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties. nih.gov They are integral components of many pharmaceutical agents, including antibiotics, anti-inflammatory drugs, and anticancer agents. researchgate.netresearchgate.net

In organic synthesis, the thiazole ring can be constructed through various methods, most notably the Hantzsch thiazole synthesis. This classical method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.gov The versatility of thiazole chemistry allows for the introduction of various substituents onto the ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties.

Overview of Halogenated Heterocyclic Esters as Key Synthetic Precursors and Scaffolds

Halogenated heterocyclic esters are a class of organic compounds that feature a heterocyclic ring substituted with one or more halogen atoms and an ester functional group. These compounds are highly valued as synthetic intermediates due to the reactivity of both the halogen and the ester moieties.

The halogen atom, such as bromine in the case of Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate, serves as a versatile functional group for a wide array of cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the heterocyclic core, enabling the synthesis of complex molecular architectures.

Simultaneously, the ester group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. This dual functionality makes halogenated heterocyclic esters powerful scaffolds for building molecular diversity in drug discovery and materials science.

Research Trajectories and Academic Focus on this compound

While specific research exclusively focused on this compound is limited, the academic interest in this compound lies in its potential as a versatile building block for more complex molecules. It is described as a "versatile small molecule scaffold." cymitquimica.com The research trajectory for this and similar compounds is primarily directed towards its use in medicinal chemistry and the synthesis of novel organic materials.

The combination of the reactive 2-bromo substituent and the modifiable 5-carboxylate group on a substituted thiazole ring makes it an attractive starting material for creating libraries of compounds for biological screening. For example, derivatives of thiazole carboxylic acids are key components in drugs like Febuxostat, used for treating hyperuricemia and gout. google.com Research on analogous structures involves using the bromo- and ester- functionalities to synthesize novel compounds with potential antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov

The isopropyl group at the 4-position influences the molecule's lipophilicity and steric properties, which can be crucial for modulating biological activity and solubility. Academic focus would likely involve using this compound as a precursor to explore how these properties affect the performance of the final target molecules.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and related compounds for comparison.

| Property | This compound | Ethyl 2-bromothiazole-5-carboxylate | 2-Bromo-5-isopropylthiazole-4-carboxylic acid |

| Molecular Formula | C₉H₁₂BrNO₂S | C₆H₆BrNO₂S | C₇H₈BrNO₂S |

| Molecular Weight | 278.17 g/mol cymitquimica.com | 236.09 g/mol sigmaaldrich.com | 250.11 g/mol chemscene.com |

| Physical Form | Not specified | Solid sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 216-217 °C sigmaaldrich.com | Not specified |

| Density | Not specified | 1.581 g/mL at 25 °C sigmaaldrich.com | Not specified |

| CAS Number | Not available | 41731-83-3 sigmaaldrich.com | 1015936-68-1 chemscene.com |

Data for this compound is limited as it is a specialized laboratory chemical.

Retrosynthetic Analysis of the this compound Molecular Framework

A retrosynthetic analysis of this compound reveals a strategic approach to its synthesis. The primary disconnection occurs at the C2-bromine bond, suggesting a late-stage bromination of a 2-unsubstituted or a 2-amino-substituted thiazole precursor. This points to a Sandmeyer-type reaction on a 2-aminothiazole derivative as a plausible final step.

Further deconstruction of the thiazole ring itself leads to the identification of key building blocks consistent with the well-established Hantzsch thiazole synthesis. This disconnection breaks the C-S and C-N bonds of the thiazole ring, identifying a thioamide (such as thiourea) and an α-haloketone as the immediate precursors. Specifically, the 4-isopropyl and 5-ethoxycarbonyl substituents on the target molecule direct the choice of the α-haloketone to be a derivative of ethyl 4-methyl-3-oxopentanoate.

This retrosynthetic pathway provides a logical and efficient roadmap for the synthesis, starting from simple, commercially available materials and proceeding through key intermediates to the final product.

Multi-Step Synthesis from Readily Available Precursors

The forward synthesis of this compound is a sequential process that involves the formation of the thiazole ring followed by the introduction of the bromine substituent at the C2 position.

Cyclization Routes for the Thiazole Ring System

The formation of the 4-isopropylthiazole-5-carboxylate core is a critical step that can be accomplished through several cyclization strategies, with the Hantzsch synthesis being a prominent and widely utilized method.

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of synthesizing this compound, the key precursors are thiourea and an appropriate α-haloketone derived from ethyl 4-methyl-3-oxopentanoate.

The synthesis of the required α-haloketone, specifically ethyl 2-bromo-4-methyl-3-oxopentanoate, begins with the commercially available ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate). The bromination of this β-keto ester at the α-position (C2) can be achieved using bromine (Br₂) or phosphorus tribromide (PBr₃) in a suitable organic solvent like dichloromethane. evitachem.com This reaction requires careful temperature control to ensure selective halogenation. evitachem.com

Once the ethyl 2-bromo-4-methyl-3-oxopentanoate is prepared, it undergoes a cyclocondensation reaction with thiourea. This reaction typically proceeds by heating the two components in a solvent such as ethanol (B145695). The reaction mechanism involves the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to yield the 2-amino-4-isopropylthiazole-5-carboxylate intermediate.

| Reactant 1 | Reactant 2 | Product |

| Ethyl 2-bromo-4-methyl-3-oxopentanoate | Thiourea | Ethyl 2-amino-4-isopropylthiazole-5-carboxylate |

This Hantzsch-type condensation provides a direct and efficient route to the core thiazole structure required for the subsequent bromination step.

While the Hantzsch synthesis is a primary route, other methods for constructing the 4-isopropylthiazole-5-carboxylate scaffold exist. One such alternative involves the reaction of thioamides with appropriately substituted allenes or propargyl halides. Another approach could involve the modification of a pre-existing thiazole ring, for instance, through functional group interconversions or cross-coupling reactions to introduce the isopropyl and carboxylate moieties at the desired positions. However, for the specific substitution pattern of the target molecule, the Hantzsch synthesis from readily available precursors remains a highly practical and convergent strategy.

Regioselective Introduction of the Bromine Moiety at the C2 Position

With the ethyl 2-amino-4-isopropylthiazole-5-carboxylate intermediate in hand, the final step is the regioselective introduction of the bromine atom at the C2 position. This is typically achieved through a Sandmeyer-type reaction, which allows for the conversion of the C2-amino group into a bromo group.

The Sandmeyer reaction is a well-established method for the diazotization of an aromatic or heteroaromatic amine followed by its displacement with a nucleophile, in this case, a bromide ion. organic-chemistry.org For the bromination of 2-aminothiazoles, a common procedure involves the use of an alkyl nitrite, such as iso-amylnitrite or n-butyl nitrite, in the presence of a copper(I) or copper(II) bromide salt. nih.gov

In a typical procedure, the ethyl 2-amino-4-isopropylthiazole-5-carboxylate is treated with iso-amylnitrite in a suitable solvent, such as acetonitrile, in the presence of copper(II) bromide. The iso-amylnitrite serves to generate the diazonium salt in situ, which is then readily displaced by the bromide from the copper salt. This method is generally efficient and provides the desired 2-bromo-thiazole derivative with high regioselectivity. nih.gov The reaction conditions, such as temperature and the stoichiometry of the reagents, can be optimized to maximize the yield of the final product. nih.gov

| Starting Material | Reagents | Product |

| Ethyl 2-amino-4-isopropylthiazole-5-carboxylate | Iso-amylnitrite, Copper(II) bromide | This compound |

This directed bromination strategy is a reliable method for the final transformation, completing the synthesis of this compound.

Synthetic Routes and Purification of this compound

This compound is a heterocyclic compound whose synthesis involves precise chemical transformations. The methodologies for its preparation focus on the strategic introduction of substituents onto the thiazole core, followed by rigorous purification to achieve the desired product quality for research applications.

2 Mechanistic Considerations of Halogenation Reactions on Thiazole Rings

The introduction of a bromine atom onto the thiazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through an electrophilic aromatic substitution reaction. The thiazole ring, while aromatic, has distinct electronic properties that govern the regioselectivity of halogenation.

The electron-deficient nature of the thiazole ring means that nucleophilic substitution reactions generally require either a strong nucleophile or activation of the ring itself pharmaguideline.com. For electrophilic substitution, the C5 position is generally the most reactive site, and this reactivity is enhanced by the presence of electron-donating groups at the C2 position. pharmaguideline.com Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack or deprotonation by strong bases like organolithium compounds. pharmaguideline.comfirsthope.co.in

Theoretical studies on the halogenation of thiazole systems suggest that direct C-halogenation is the favored mechanism over pathways involving intermediate N-halogenation or an addition-elimination pathway. core.ac.uk The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich position of the thiazole ring. The stability of the resulting intermediate, often a sigma complex, dictates the reaction's progress and the final position of the halogen. In the context of a 4-isopropyl-5-carboxylate substituted thiazole, the directing effects of these existing groups, along with the inherent reactivity of the thiazole nucleus, guide the incoming electrophile. While direct bromination is a common method, alternative strategies such as decarboxylative bromination have also been explored for heteroaromatic acids, offering pathways that may not involve radical intermediates. researchgate.net

3 Esterification and Controlled Functional Group Interconversion Pathways

Esterification: The ethyl ester group in the target molecule is typically introduced through esterification of the corresponding thiazole-5-carboxylic acid. The Fischer esterification is a classical and widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol. Common acid catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism is a reversible process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.comyoutube.com The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Controlled Functional Group Interconversion: The synthesis of this compound can also be approached through functional group interconversion, which involves transforming one functional group into another. solubilityofthings.com This strategy provides flexibility in the synthetic design, allowing for the use of more readily available starting materials.

A prominent example of this pathway involves a Sandmeyer-type reaction. This sequence begins with a 2-aminothiazole derivative, which is synthesized via the Hantzsch thiazole synthesis from a thiourea and an α-haloketone. guidechem.comorganic-chemistry.org The amino group at the C2 position is then converted into a diazonium salt using a diazotizing agent like sodium nitrite in the presence of a strong acid. guidechem.com This diazonium intermediate is subsequently displaced by a bromide ion, often from a copper(I) bromide source, to yield the 2-bromothiazole (B21250) derivative. guidechem.com This method is a reliable way to introduce a bromine atom at a specific position on the thiazole ring, which might be difficult to achieve through direct electrophilic bromination due to regioselectivity issues.

Other interconversions can include the transformation of a methyl group on the thiazole ring into a carboxylic acid via oxidation, followed by esterification. google.com Nucleophilic substitution reactions can also be employed to replace a suitable leaving group on the thiazole ring with another functional group. ub.edu

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVZERGDGYZJHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Bromo 4 Isopropylthiazole 5 Carboxylate

Reactivity of the Halogen Atom at the C2 Position of the Thiazole (B1198619) Ring

The bromine atom at the C2 position of the thiazole ring is a versatile handle for introducing molecular diversity. This position is susceptible to a variety of chemical transformations, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and directed ortho-metalation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, including heterocyclic systems like thiazole, can undergo nucleophilic substitution, particularly when they possess electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of ethyl 2-bromo-4-isopropylthiazole-5-carboxylate, the thiazole ring's inherent electron-deficient nature, further influenced by the adjacent ester group, facilitates the displacement of the bromide ion by a nucleophile. libretexts.org This type of reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds through an addition-elimination mechanism. chemistrysteps.com The nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the bromide leaving group restores the aromaticity of the thiazole ring.

A variety of nucleophiles can be employed in SNAr reactions with 2-bromothiazoles. These include alkoxides, thiolates, and amines, leading to the formation of 2-alkoxy, 2-thio, and 2-amino-thiazole derivatives, respectively. The reaction is typically carried out in the presence of a base to generate the nucleophile in situ or to neutralize the acid formed during the reaction. The reactivity of the halogen leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that enhances the electrophilicity of the carbon atom. youtube.com

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| RO⁻ (Alkoxide) | 2-Alkoxythiazole | Alcohol solvent, base (e.g., NaH, K₂CO₃) |

| RS⁻ (Thiolate) | 2-Alkyl/Arylthiothiazole | Polar aprotic solvent (e.g., DMF, DMSO), base |

| R₂NH (Amine) | 2-Aminothiazole | Often requires elevated temperatures, may be catalyzed by copper salts |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with boronic acids)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for creating a bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.gov The bromine atom at the C2 position of this compound makes it an excellent substrate for such reactions. nih.gov

In a typical Suzuki-Miyaura coupling, the reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water. The reaction proceeds through a catalytic cycle involving oxidative addition of the 2-bromothiazole to the palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. This methodology allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C2 position of the thiazole ring. nih.gov

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Boron Reagent | Arylboronic acids, heteroarylboronic acids, alkylboronic esters |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343)/water, Dioxane/water, DMF |

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent. organic-chemistry.org

In the context of thiazole chemistry, the nitrogen atom of the thiazole ring can act as a directing group, facilitating the deprotonation of the adjacent C2 position. baranlab.org While this compound already has a substituent at the C2 position, DoM can be relevant to the broader class of thiazole compounds. For 2-substituted thiazoles, metalation can occur at the C5 position if it is unsubstituted. The choice of the strong base and reaction conditions is crucial to avoid unwanted side reactions, such as nucleophilic attack on the ester group. uwindsor.ca Following the metalation step, the resulting lithiated species can react with a range of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups.

Reactivity Profile of the Ethyl Carboxylate Group at the C5 Position

The ethyl carboxylate group at the C5 position of the thiazole ring offers another site for chemical modification, allowing for the synthesis of a variety of derivatives with different functionalities.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is generally carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Transesterification, the conversion of one ester to another, can also be accomplished. This is typically achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. The reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed as a byproduct.

Reduction to Aldehyde and Alcohol Derivatives

The ethyl carboxylate group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol, (2-bromo-4-isopropylthiazol-5-yl)methanol. This reaction is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures.

The partial reduction of the ester to the corresponding aldehyde, 2-bromo-4-isopropylthiazole-5-carbaldehyde, is more challenging as aldehydes are more readily reduced than esters. However, this transformation can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential to prevent over-reduction to the alcohol.

| Reducing Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous THF or Et₂O, 0 °C to room temperature |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Anhydrous toluene or CH₂Cl₂, -78 °C |

Amidation and Hydrazinolysis for Diverse Linkages

The ethyl ester functional group at the C5 position of this compound is a primary site for nucleophilic acyl substitution. This reactivity allows for the straightforward conversion of the ester into a wide range of amides and hydrazides, which are pivotal intermediates in the synthesis of more complex molecules.

Amidation is typically achieved by reacting the parent ester with a primary or secondary amine. This reaction can be performed by direct heating of the ester with the amine, sometimes in the presence of a solvent. For less reactive amines, the conversion is often facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, followed by activation with a coupling agent (like DCC or HCTU) and then reaction with the amine. This two-step process provides a versatile route to a diverse library of N-substituted carboxamides.

Hydrazinolysis , the reaction with hydrazine (B178648) (usually hydrazine hydrate), proceeds similarly to amidation. This reaction converts the ethyl ester into the corresponding carbohydrazide. Thiazole carbohydrazides are valuable building blocks, as the hydrazide moiety can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate other heterocyclic systems like pyrazoles or oxadiazoles.

These transformations of the ester group are fundamental in medicinal chemistry for creating libraries of compounds where the nature of the R-group in the resulting amide or the subsequent modifications of the hydrazide can be systematically varied to probe structure-activity relationships. nih.govresearchgate.net

Table 1: Representative Amidation and Hydrazinolysis Reactions

| Reaction | Reagent | Product Structure | Product Class |

| Amidation | Primary Amine (R-NH₂) | N-Substituted Thiazole-5-carboxamide | |

| Amidation | Secondary Amine (R₂NH) | N,N-Disubstituted Thiazole-5-carboxamide | |

| Hydrazinolysis | Hydrazine (H₂NNH₂) | Thiazole-5-carbohydrazide |

Intrinsic Reactivity of the Thiazole Heterocyclic Ring System

The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromatic stability greater than that of corresponding oxazoles. wikipedia.org However, the presence of the electronegative nitrogen and sulfur atoms renders the ring electron-deficient, influencing its reactivity towards various reagents.

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. udayton.edu Calculated π-electron density typically shows the C5 position to be the most favorable site for electrophilic attack. wikipedia.orgresearchgate.net However, in this compound, all three carbon atoms of the thiazole ring (C2, C4, and C5) are already substituted.

This complete substitution pattern means that standard electrophilic aromatic substitution reactions like nitration or sulfonation are highly unlikely to occur on the thiazole nucleus itself. Any potential electrophilic attack would require harsh conditions and would likely lead to degradation or reaction at other parts of the molecule rather than substitution on the ring. If the C5 position were unsubstituted, electrophilic substitution would be possible, although it would still require activating groups on the ring to proceed under mild conditions. pharmaguideline.com

Oxidation: The thiazole ring exhibits reactivity towards oxidizing agents, primarily at the sulfur and nitrogen atoms. nih.govresearchgate.net Oxidation at the nitrogen atom with reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can form the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones, though this often requires stronger oxidizing conditions. wikipedia.org The thiazole ring itself is relatively resistant to degradation by oxidizing agents like nitric acid, but stronger reagents such as potassium permanganate (B83412) can cause ring opening. slideshare.net

Reduction: The thiazole ring is generally stable towards many reducing agents, including catalytic hydrogenation over platinum and metal-in-acid reductions. pharmaguideline.com However, more aggressive reducing conditions, particularly with Raney Nickel, can lead to reductive cleavage of the carbon-sulfur bonds, resulting in desulfurization and subsequent degradation of the ring. pharmaguideline.comslideshare.net

Cycloaddition: Thiazoles can participate in cycloaddition reactions, although their aromatic stability often necessitates high temperatures. wikipedia.org They can undergo Diels-Alder reactions with alkynes, which are typically followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org Additionally, the quaternization of the ring nitrogen to form a thiazolium salt allows for participation in [3+2] cycloaddition reactions, providing a route to various fused heterocyclic systems. rsc.orgrsc.org These reactions are a powerful tool for constructing complex molecular architectures from the thiazole core. nih.govacs.org

Rearrangements: While less common than for other heterocyclic systems, rearrangements of the thiazole ring can occur under specific conditions, often involving photochemical or thermal activation. Sulfurization reactions of related oxazole (B20620) systems with reagents like Lawesson's reagent have been shown to proceed via molecular rearrangement to form thiadiazoles, suggesting pathways for ring transformation. clockss.org

Transformations Involving the Isopropyl Side Chain

The isopropyl group at the C4 position of the thiazole ring, while generally stable, can undergo chemical transformations, particularly at the tertiary carbon atom which is analogous to a benzylic position. This position is susceptible to free-radical reactions. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN) could potentially lead to bromination at the methine position of the isopropyl group.

Furthermore, strong oxidizing agents could potentially oxidize the isopropyl group, although this would likely require harsh conditions that might also affect the thiazole ring itself. The specific reactivity would be influenced by the choice of reagents and conditions, with the potential for competitive oxidation at the ring's sulfur atom. The conformational behavior and potential for restricted rotation of the isopropyl group can also be influenced by its substitution pattern and solid-state packing. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 Bromo 4 Isopropylthiazole 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 2-bromo-4-isopropylthiazole-5-carboxylate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and reveals the intricate network of through-bond and through-space correlations.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl ester and isopropyl moieties. The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of scalar coupling. The isopropyl group will show a septet for the methine (-CH-) proton and a doublet for the two equivalent methyl (-CH3) groups.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including those of the thiazole (B1198619) ring, the ester carbonyl group, and the aliphatic side chains. The chemical shifts are influenced by the electronic environment of each carbon atom, with the C=O carbon of the ester appearing at the downfield region of the spectrum.

To definitively assign these resonances and establish connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, which are crucial for identifying adjacent protons. For instance, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. Similarly, a cross-peak between the methine septet and the methyl doublet would confirm the isopropyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for piecing together the molecular skeleton, for example, by showing correlations from the isopropyl methine proton to the C4 and C5 carbons of the thiazole ring, and from the ethyl methylene protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial relationships between the protons of the isopropyl group and the ethyl ester group, which can help in determining their relative orientation.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH3 | ~1.3-1.4 | Triplet |

| Isopropyl -CH(CH3)2 | ~1.3-1.4 | Doublet |

| Isopropyl -CH(CH3)2 | ~3.3-3.5 | Septet |

| Ethyl -CH2- | ~4.3-4.4 | Quartet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl -CH3 | ~14 |

| Isopropyl -CH3 | ~23 |

| Isopropyl -CH | ~30 |

| Ethyl -CH2- | ~61 |

| Thiazole C5 | ~120 |

| Thiazole C2 | ~145 |

| Thiazole C4 | ~160 |

| Ester C=O | ~162 |

The conformational preferences of the rotatable bonds in this compound, such as the bond between the isopropyl group and the thiazole ring, and the bonds within the ethyl ester group, can be investigated using advanced NMR techniques. NOESY, as mentioned, provides through-space proton-proton distances, which can be used to build a 3D model of the predominant conformation in solution.

Furthermore, the study of scalar coupling constants, particularly three-bond couplings (³J), can provide information about dihedral angles through the Karplus equation. Variations in these coupling constants with changes in solvent or temperature can indicate shifts in the conformational equilibrium. For more complex conformational analysis, techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be employed, which is particularly useful for distinguishing between direct and spin-diffusion-mediated NOEs in larger molecules. Computational modeling is often used in conjunction with these NMR methods to refine the determined conformations and to estimate the relative energies of different conformers.

In the solid state, molecules can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state. These different forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary ssNMR technique. This experiment provides high-resolution spectra of the carbon atoms in the solid state. Different polymorphs will typically show different chemical shifts for the same carbon atoms due to the different packing environments in the crystal lattice. This makes ssNMR a valuable tool for identifying and quantifying different polymorphic forms in a sample.

Furthermore, because bromine is a quadrupolar nucleus, ⁷⁹Br and ⁸¹Br ssNMR could potentially provide information about the local environment of the bromine atom, which is sensitive to intermolecular interactions such as halogen bonding. However, the signals from quadrupolar nuclei are often very broad, making them challenging to observe with high resolution.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to probe intermolecular interactions.

The FT-IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to the vibrations of its various functional groups.

C=O Stretch: A strong absorption band in the FT-IR spectrum, typically around 1700-1720 cm⁻¹, is expected for the carbonyl group of the ethyl ester.

C-H Stretches: The aliphatic C-H stretching vibrations of the ethyl and isopropyl groups will appear in the region of 2850-3000 cm⁻¹.

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. Ring breathing modes and other skeletal vibrations will appear at lower wavenumbers.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a weak to medium intensity band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. For instance, the symmetric vibrations of the thiazole ring and the C-S bond vibrations may be more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies and to aid in the assignment of the experimental spectra.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C-H (aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=O (ester) | Stretching | 1700-1720 | 1700-1720 |

| C=N, C=C (thiazole) | Stretching | 1500-1650 | 1500-1650 |

| C-O (ester) | Stretching | 1100-1300 | Weak |

| C-Br | Stretching | 500-600 | 500-600 |

In the crystalline state, molecules of this compound are held together by various intermolecular forces, such as dipole-dipole interactions, van der Waals forces, and potentially weaker interactions like C-H···O or C-H···N hydrogen bonds. The presence of a bromine atom also introduces the possibility of halogen bonding (C-Br···N or C-Br···O).

FT-IR and Raman spectroscopy can be used to probe these interactions. For example, the formation of hydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) and broadening of the stretching frequency of the donor group (e.g., C-H). Similarly, the vibrational modes of the thiazole ring and the ester carbonyl group can be sensitive to the crystal packing and intermolecular interactions. By comparing the spectra of the compound in the solid state with its spectrum in a non-polar solvent, it is possible to identify spectral shifts that are indicative of these intermolecular forces. Detailed analysis of the low-frequency region of the Raman spectrum can also provide information about lattice vibrations (phonons), which are directly related to the collective motions of the molecules in the crystal.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification and structural analysis of novel compounds. For this compound, HRMS would provide definitive information on its elemental composition and offer insights into its gas-phase chemistry.

Accurate Mass Determination and Empirical Formula Verification

A primary application of HRMS is the precise measurement of a molecule's mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the determination of the elemental composition and subsequent verification of the empirical formula.

Theoretical Mass: The calculated monoisotopic mass for this compound (C10H12BrNO2S) would be determined.

Experimental Verification: An experimental HRMS analysis would be expected to yield a mass measurement that closely matches the theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Theoretical vs. Expected Experimental Mass Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C10H12BrNO2S |

| Theoretical Monoisotopic Mass | [Data not available] |

| Expected Experimental Mass (e.g., [M+H]+) | [Data not available] |

| Expected Mass Accuracy (ppm) | < 5 ppm |

Elucidation of Complex Fragmentation Pathways for Structural Confirmation and Mechanistic Insights

By inducing fragmentation of the parent ion, mass spectrometry provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation pattern is characteristic of the molecule's functional groups and their arrangement.

Expected Fragmentation: For this compound, key fragmentation pathways would likely involve the loss of the ethyl group, the carboxylate moiety, the isopropyl group, and potentially cleavage of the thiazole ring. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M-C2H5]+ | Loss of ethyl group | [Data not available] |

| [M-OC2H5]+ | Loss of ethoxy group | [Data not available] |

| [M-COOC2H5]+ | Loss of ethyl carboxylate group | [Data not available] |

Tandem Mass Spectrometry (MS/MS) for Deeper Structural Probing

Tandem mass spectrometry (MS/MS) would involve selecting a specific fragment ion from the initial mass spectrum and subjecting it to further fragmentation. This multi-stage analysis provides more detailed structural information and helps to differentiate between isomers.

Application: An MS/MS experiment could, for instance, isolate the ion resulting from the loss of the ethyl group and then fragment it further to confirm the connectivity of the thiazole core and the isopropyl and bromo substituents.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Absolute Configuration

A successful single-crystal X-ray diffraction experiment would yield a detailed molecular structure.

Key Structural Features: The analysis would confirm the planarity of the thiazole ring and determine the conformation of the ethyl ester and isopropyl substituents relative to the ring.

Absolute Configuration: If the compound crystallizes in a chiral space group, the absolute configuration of any stereocenters could be determined.

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Key Bond Lengths (Å) | e.g., C-Br, C-S, C=N |

| Key Bond Angles (°) | e.g., S-C-N, C-C-C (isopropyl) |

Analysis of Crystal Packing, Hydrogen Bonding, and Other Non-Covalent Interactions

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This is governed by intermolecular forces.

Intermolecular Interactions: The analysis would identify any hydrogen bonds (e.g., involving the ester oxygen), halogen bonds (involving the bromine atom), and van der Waals interactions that dictate the crystal packing. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The structural integrity and purity of this compound are paramount in its application, necessitating the use of advanced chromatographic techniques. These methods are crucial for both the final purity assessment of the synthesized compound and for real-time monitoring of the reaction progress, ensuring optimal yield and minimizing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. In the synthesis of this compound, GC-MS is particularly valuable for monitoring the presence of volatile intermediates, starting materials, and potential byproducts. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing detailed structural information about the eluted compounds.

Research Findings:

The synthesis of the thiazole ring often involves multi-step reactions where volatile precursors or intermediates may be present. acs.orgnih.gov For instance, the Hantzsch thiazole synthesis, a common route, may involve volatile reactants like α-haloketones and thioamides. pharmaguideline.comanalytik.news GC-MS allows for the separation of these components from the reaction mixture, and their subsequent fragmentation in the mass spectrometer provides a unique "fingerprint" for each compound, enabling their unambiguous identification.

The mass spectrum of this compound itself would be expected to show a characteristic fragmentation pattern. Key fragments would likely include the molecular ion peak, as well as peaks corresponding to the loss of the ethoxy group from the ester, the bromine atom, and fragmentation of the isopropyl group and the thiazole ring. semanticscholar.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

A hypothetical GC-MS method for monitoring a reaction leading to this compound could involve the following parameters:

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-500 amu |

This method would allow for the separation and identification of compounds with varying volatilities and polarities, providing a comprehensive profile of the reaction mixture over time.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

Research Findings:

Reversed-phase HPLC is a commonly employed mode for the analysis of thiazole derivatives. researchgate.net In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. This allows for the separation of compounds based on their hydrophobicity.

A typical HPLC method for the purity profiling of this compound would involve a gradient elution to ensure the separation of both polar and nonpolar impurities. The quantitative analysis would be performed using a UV detector, as the thiazole ring exhibits strong UV absorbance. mdpi.com

Below is a representative data table for a hypothetical HPLC analysis for purity determination:

| Parameter | Value |

| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Under these conditions, the main peak corresponding to this compound would be well-resolved from any potential impurities, allowing for accurate quantification of its purity. The retention time would be specific to the compound under the given conditions, and the peak area would be proportional to its concentration.

Enantioselective Chromatography for Chiral Derivatization (if applicable)

While this compound itself is not chiral, derivatization at a prochiral center or its use in the synthesis of chiral molecules would necessitate the use of enantioselective chromatography. This technique is crucial for separating enantiomers, which are non-superimposable mirror images of each other and often exhibit different biological activities.

Research Findings:

The separation of chiral azole compounds, including thiazoles, has been successfully achieved using chiral stationary phases (CSPs) in HPLC. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. nih.gov The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Should this compound be used as a precursor to a chiral molecule, a hypothetical enantioselective HPLC method could be developed to separate the resulting enantiomers. The choice of the chiral column and mobile phase would be critical for achieving baseline separation.

A hypothetical data table for an enantioselective separation is presented below:

| Parameter | Value |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 mm x 4.6 mm) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

This method would allow for the determination of the enantiomeric excess (ee) of a chiral product derived from this compound, which is a critical parameter in asymmetric synthesis.

Computational and Theoretical Investigations of Ethyl 2 Bromo 4 Isopropylthiazole 5 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to predict a wide range of molecular properties. For thiazole (B1198619) derivatives, DFT calculations are often performed to understand their geometry, electronic distribution, and spectroscopic characteristics. However, dedicated studies providing the following specific analyses for Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate are absent from the current body of scientific literature.

Optimized Molecular Geometry and Conformational Analysis

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process also includes conformational analysis, which explores the different spatial orientations of the molecule (conformers) and their relative energies. For a molecule like this compound, this would involve analyzing the rotational freedom around single bonds, particularly in the ethyl ester and isopropyl groups, to identify the lowest energy (most stable) conformation. While general principles of molecular geometry apply, specific bond lengths, bond angles, and dihedral angles for this compound, as determined by DFT calculations, have not been reported.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that a molecule is more reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, such an analysis would reveal how the bromine, isopropyl, and ethyl carboxylate substituents influence the electronic landscape of the thiazole ring, but specific energy values and orbital visualizations are not available.

Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and hydrogen atoms as areas of positive potential, providing insights into potential sites for intermolecular interactions. However, no such specific MEP analysis has been published.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Correlation with Experimental Data

DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are often correlated with experimental data to confirm the molecular structure and assign spectral peaks. For this specific compound, a computational study would predict the ¹H and ¹³C NMR chemical shifts for the ethyl and isopropyl groups and the thiazole ring, as well as the characteristic vibrational frequencies for its functional groups (e.g., C=O stretch of the ester). Without experimental or computational studies, these specific spectroscopic parameters remain undetermined.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. It allows scientists to observe the dynamic behavior of molecules over time.

Assessment of Conformational Flexibility and Dynamic Behavior in Various Environments

MD simulations could be used to study the conformational flexibility of this compound in different environments, such as in a vacuum or in various solvents. This would provide a deeper understanding of how the molecule behaves in realistic conditions, including the stability of different conformers and the dynamics of its flexible side chains. To date, no molecular dynamics simulation studies have been reported for this compound.

Investigation of Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic structure, stability, and reactivity of a molecule. Theoretical investigations into solvent effects on thiazole derivatives often employ computational models to predict these changes. The polarity of the solvent can alter the ground and excited state dipole moments, leading to shifts in spectroscopic properties, a phenomenon known as solvatochromism. nih.govnih.gov

For a molecule like this compound, increasing solvent polarity is expected to have a pronounced effect on its molecular orbitals. Generally, polar solvents would stabilize a more polar ground or excited state. This can be computationally modeled to predict changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A decrease in the HOMO-LUMO energy gap is often observed in more polar solvents, which corresponds to a bathochromic (red) shift in the UV-Visible absorption spectrum. nih.gov

The reactivity of the compound can also be modulated by the solvent. For instance, polar solvents might facilitate reactions that proceed through polar transition states or intermediates by stabilizing them. Computational models can calculate the energy of the molecule in different solvent environments, providing insights into its relative stability and the feasibility of certain reaction pathways.

To illustrate the potential solvent effects, the following table presents hypothetical data based on typical findings for similar thiazole derivatives, showcasing the calculated dipole moment and HOMO-LUMO energy gap in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| n-Hexane | 1.88 | 2.15 | 4.50 |

| Toluene (B28343) | 2.38 | 2.45 | 4.45 |

| Ethyl Acetate | 6.02 | 3.10 | 4.35 |

| Ethanol (B145695) | 24.55 | 3.85 | 4.20 |

| Acetonitrile | 37.5 | 4.20 | 4.15 |

| DMSO | 46.7 | 4.50 | 4.10 |

This table is illustrative and contains hypothetical data based on general trends observed for analogous compounds.

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical studies are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to understand the detailed steps involved in the synthesis of molecules like this compound. The Hantzsch thiazole synthesis is a common method for preparing such compounds. rsc.org Computational methods, particularly DFT, can be employed to investigate the mechanism of this reaction in detail. rsc.orgnih.gov

The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. For this compound, this would likely involve the reaction of a suitable thioamide with an α-bromo β-ketoester. The reaction proceeds through several key steps, including nucleophilic attack, cyclization, and dehydration.

Computational chemists can model these steps to identify the transition state structures, which represent the highest energy point along the reaction coordinate for each step. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction step.

For the synthesis of this compound, key theoretical investigations would focus on:

Initial Nucleophilic Attack: The attack of the sulfur atom of the thioamide on the carbonyl carbon of the α-bromo β-ketoester.

Cyclization: The intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom to form the thiazoline (B8809763) ring.

Dehydration: The final step to form the aromatic thiazole ring.

The following table provides a hypothetical representation of calculated energy barriers for these key steps, which would be obtained from DFT calculations.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Cyclization | TS2 | 12.8 |

| Dehydration | TS3 | 20.5 |

This table contains hypothetical data for illustrative purposes.

The Hantzsch synthesis and related reactions can sometimes lead to the formation of different isomers (regioisomers). Computational studies can be crucial in explaining and predicting the observed regioselectivity. By calculating the energy barriers for the different possible reaction pathways leading to each regioisomer, the most favorable pathway (the one with the lowest energy barrier) can be identified. rsc.orgrsc.org

In the synthesis of this compound, the regioselectivity is determined by which nitrogen and sulfur atoms of the thioamide-like precursor react with the carbonyl and α-bromo positions of the ketoester. DFT calculations can be used to compare the activation energies for the formation of the desired product versus other potential isomers. Factors such as steric hindrance from the isopropyl group and the electronic properties of the starting materials would be key determinants in these calculations.

For instance, if an alternative cyclization pathway could lead to a different isomer, theoretical calculations would involve locating the transition state for that pathway and comparing its energy to the transition state leading to the desired product. The product distribution is generally governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the respective transition states.

While stereoselectivity is not a primary concern for the aromatic thiazole ring itself, it could be relevant if chiral centers were present in the starting materials or introduced during the synthesis.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Function as a Versatile Building Block for the Construction of Complex Organic Scaffolds

Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate is recognized as a versatile small molecule scaffold, primarily serving as an intermediate or building block in organic synthesis. chemimpex.comcymitquimica.com The reactivity of the 2-bromo position is particularly important, as it provides a handle for introducing molecular diversity through various cross-coupling reactions. researchgate.net While direct literature on the isopropyl variant is limited, the synthetic utility of the broader class of 2-bromothiazole-5-carboxylates demonstrates its potential.

The bromine atom can be readily displaced or coupled, for instance, via Suzuki-Miyaura reactions, to form new carbon-carbon bonds. cdnsciencepub.comnih.gov This allows for the attachment of various aryl or heteroaryl groups, significantly increasing molecular complexity. The ethyl ester at the 5-position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, or transesterification. guidechem.com This dual functionality enables chemists to build elaborate structures, as seen in the synthesis of various biologically active thiazole (B1198619) derivatives. nih.govresearchgate.netresearchgate.net The thiazole ring itself can also participate in cyclization reactions to form fused heterocyclic systems. nih.gov

Table 1: Examples of Reactions Utilizing the 2-Bromothiazole (B21250) Scaffold for Complex Synthesis

| Reaction Type | Reagents/Conditions | Resulting Structure | Purpose/Application |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(II) catalyst | 2-Aryl-thiazole derivatives | Creation of C-C bonds, synthesis of potential catalysts. cdnsciencepub.comresearchgate.net |

| Hantzsch Reaction | Thiosemicarbazones, α-haloketones | Substituted thiazole derivatives | Construction of the core thiazole ring itself, often for biological evaluation. mdpi.comnih.gov |

| Cyclization | Thiourea, ethyl bromopyruvate | 2-Aminothiazole derivatives | Formation of precursors for more complex, often bioactive, molecules. nih.gov |

| Amide Coupling | Hydrolysis (e.g., LiOH), then amine, coupling agent | Thiazole-5-carboxamides | Introduction of diverse side chains for structure-activity relationship studies. guidechem.com |

Precursor Development for Novel Ligands in Organometallic Catalysis

The inherent structure of the thiazole ring, containing both a nitrogen and a sulfur atom, makes it an attractive candidate for coordination chemistry and the development of ligands for organometallic catalysts. researchgate.netresearchgate.net The nitrogen atom in the thiazole ring is more basic than that in pyridine (B92270), influencing its coordination properties. cdnsciencepub.com Thiazole-based ligands have been successfully used to prepare palladium(II) catalysts that are effective in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comresearchgate.net

In these examples, the thiazole ligand coordinates to the metal center (e.g., palladium) through its nitrogen atom and, in some cases, through a second point of attachment like an ortho-carbon on an adjacent phenyl ring, forming a stable metalloheterocycle. cdnsciencepub.comcdnsciencepub.com this compound could serve as a precursor to such ligands. The bromo group could be replaced with a coordinating fragment, or the ester could be modified to include moieties capable of chelation. The isopropyl group provides steric bulk, which can be used to tune the catalyst's activity and selectivity. The development of such tailored ligands is crucial for advancing catalytic processes in fine chemical synthesis. researchgate.net

Integration into the Synthesis of Macrocyclic and Supramolecular Architectures

The functional groups on this compound make it a suitable component for constructing larger, highly organized molecular systems like macrocycles and supramolecular assemblies. The bromine atom is particularly useful in this context, as it can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures.

While not involving the specific title compound, research on related brominated heterocycles has shown that such molecules can form one-dimensional, homochiral supramolecular chains in the crystalline state through halogen-π interactions. This demonstrates the potential for the bromine atom to act as a "smart" synthon for crystal engineering and the design of complex solid-state structures. The directional and specific nature of these interactions allows for precise control over the final architecture, a key goal in supramolecular chemistry. cymitquimica.com

Application in the Design and Synthesis of Chemical Probes for Materials Science (non-biological applications)

Thiazole and its derivatives are intrinsically fluorescent and form the core of many functional organic materials. mdpi.comresearchgate.net They are key components in organic light-emitting diodes (OLEDs), semiconductors, and fluorescent dyes. mdpi.comresearchgate.net The rigid, planar, and conjugated nature of fused thiazole systems, such as thiazolo[5,4-d]thiazole, makes them optimal fluorophores. mdpi.comacs.org

This compound serves as a valuable building block for such materials. The bromo and ester functionalities are synthetic handles that allow for the incorporation of the thiazole unit into larger π-conjugated systems. For example, the bromine can be used in cross-coupling reactions to link the thiazole to other aromatic or heteroaromatic units, extending the conjugation and tuning the photophysical and electrochemical properties of the final material. researchgate.netresearchgate.net This strategy is employed to create novel materials for applications in organic electronics and solar cells. acs.org The ability to systematically modify the structure allows for the rational design of chemical probes and materials with tailored optoelectronic properties for various non-biological applications in materials science. chemimpex.comresearchgate.net

Role in Diversity-Oriented Synthesis and Combinatorial Library Generation for Chemical Research

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse small molecules. frontiersin.org this compound is an excellent scaffold for DOS and the generation of combinatorial libraries due to its multiple points of diversification.

The core scaffold presents at least three distinct sites that can be independently modified:

The 2-bromo position: This site is ideal for introducing diversity through a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of various carbon-based substituents. researchgate.net

The 5-ethyl carboxylate group: This ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines or alcohols to generate diverse amides or other esters. guidechem.com

The thiazole ring itself: The ring can undergo reactions such as N-alkylation or further electrophilic substitution under certain conditions, adding another layer of complexity.

This multi-directional approach allows for the rapid generation of thousands of unique analogs from a single, common intermediate. researchgate.net Such libraries are invaluable in chemical research, particularly for screening for new catalysts, functional materials, or compounds with other desirable chemical properties. frontiersin.org

Table 2: Potential Diversification Points of this compound

| Position | Functional Group | Potential Reactions | Source of Diversity |

| C2 | Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig coupling | Introduction of aryl, heteroaryl, vinyl, alkynyl, or amino groups. |

| C4 | Isopropyl | - | Provides steric influence; could be varied in the initial synthesis. |

| C5 | Ethyl Carboxylate | Hydrolysis, amidation, reduction, transesterification | Introduction of diverse amide, ester, or alcohol functionalities. |

| Ring N/S | Heteroatoms | Coordination to metals | Formation of organometallic complexes. researchgate.netcdnsciencepub.com |

Conclusion and Future Perspectives in Ethyl 2 Bromo 4 Isopropylthiazole 5 Carboxylate Research

Synthesis of a Comprehensive Summary of the Current Research Landscape

The current body of research on Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate indicates that it is primarily a valuable synthetic intermediate. While dedicated studies on its biological activity are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The presence of a bromine atom at the 2-position, an isopropyl group at the 4-position, and an ethyl carboxylate at the 5-position of the thiazole (B1198619) ring provides a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of more complex molecules.

The synthesis of the core thiazole structure is well-established, with the Hantzsch thiazole synthesis being a traditional and widely used method. This involves the reaction of a thioamide with an α-haloketone. More contemporary and environmentally friendly approaches are also being explored for the synthesis of thiazole derivatives in general, which could be applied to the production of this compound. These greener methods often involve multicomponent reactions, the use of recyclable catalysts, and alternative energy sources like microwave or ultrasound irradiation. nih.govmdpi.com

The reactivity of the compound is largely dictated by the bromo and ester functionalities. The bromine atom at the C2 position is a key reactive site, susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical space accessible from this starting material.

Identification of Unexplored Reactivity, Derivatization Pathways, and Knowledge Gaps

Despite its potential, the full scope of the reactivity and derivatization of this compound remains largely unexplored. A significant knowledge gap exists in the systematic investigation of its participation in various modern synthetic transformations.

Unexplored Reactivity and Derivatization Pathways:

Cross-Coupling Reactions: While the C-Br bond is a prime candidate for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, a comprehensive study of its reactivity with a diverse range of coupling partners is lacking. Such studies would enable the synthesis of a library of novel 2-substituted thiazole derivatives.

Metal-Halogen Exchange: The reactivity of the C-Br bond towards metal-halogen exchange to generate a potent nucleophile at the 2-position has not been thoroughly investigated. This would open up pathways for the introduction of various electrophiles.

Modification of the Isopropyl Group: The isopropyl group at the 4-position is generally considered stable. However, exploring methods for its functionalization, for instance through radical-mediated reactions, could lead to novel derivatives.

Transformations of the Ester Group: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl groups, or other functional groups. A systematic exploration of these transformations would provide access to a wider range of compounds with potentially different biological activities.

Knowledge Gaps:

Physicochemical Properties: Detailed experimental data on the physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity, are not readily available. This information is crucial for its application in medicinal chemistry and for optimizing reaction conditions.

Biological Activity Profile: There is a significant lack of data on the biological activity of this specific compound. A broad screening against various biological targets would be a valuable first step in identifying its potential therapeutic applications.

Structure-Activity Relationships (SAR): Without a library of derivatives and corresponding biological data, it is impossible to establish any structure-activity relationships.

Outlook for the Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. The synthesis of this compound and its derivatives is no exception.

Future research in this area is expected to focus on:

Green Chemistry Approaches: The development of one-pot, multicomponent reactions for the synthesis of the thiazole core will continue to be a priority. acs.org The use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions will be crucial. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and scalable production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The potential for using enzymes to catalyze specific steps in the synthesis of this compound or its derivatives could lead to highly selective and environmentally friendly processes.

Prospects for Enhanced Synergy Between Theoretical and Experimental Investigations

The combination of theoretical calculations and experimental work has become a powerful tool in modern chemical research. For this compound, a synergistic approach can accelerate the discovery and development of new applications.

Areas for Synergy:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of new reactions and derivatization strategies. physchemres.orgscirp.org For instance, theoretical studies can help in understanding the relative reactivity of the C-Br bond in different chemical environments. semanticscholar.org

Understanding Reaction Mechanisms: Theoretical modeling can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and improve yields.

Virtual Screening and Drug Design: If a biological target is identified, computational methods such as molecular docking and virtual screening can be used to design and evaluate new derivatives with improved activity and selectivity. This can significantly reduce the time and cost associated with drug discovery. nih.gov

Spectroscopic Characterization: Theoretical calculations of spectroscopic properties (e.g., NMR, IR) can aid in the structural elucidation of new derivatives, especially for complex molecules.

By bridging the gap between computational prediction and experimental validation, researchers can more efficiently explore the chemical space around this compound and unlock its full potential.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS (N-bromosuccinimide), DMF, 0–5°C | 75–85% | |

| Esterification | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 60–70% |

Advanced: What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR data may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations).

- Variable-temperature NMR : Identify signal splitting due to restricted rotation .

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. isopropyl orientation) using SHELXL refinement .

- Hirshfeld surface analysis : Quantify intermolecular interactions influencing spectral shifts .

Basic: What are the key steps in crystallizing this compound?

Methodological Answer:

Crystallization is optimized using a slow evaporation method:

Dissolve the compound in a 95:5 petroleum ether/ethyl acetate mixture.

Filter to remove impurities.

Allow gradual solvent evaporation at 4°C.

Monitor crystal growth via microscopy.

Key factors:

- Solvent polarity : Adjust ratios to balance solubility and nucleation.